molecular formula C18H14ClNO3 B11410170 N-(3-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(3-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11410170
M. Wt: 327.8 g/mol
InChI Key: RHNQRZVEEMRAQQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 3-chloroaniline with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thiols.

Scientific Research Applications

N-(3-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • N-(3-chlorophenyl)anthranilic acid
  • 2-chloro-N-(3-chlorophenyl)nicotinamide
  • 3,5-dichloro-N-(2-chlorophenyl)benzamide

Comparison: N-(3-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its chromene core structure, which imparts distinct biological activities compared to other similar compounds.

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H14ClNO3/c1-10-6-11(2)17-14(7-10)15(21)9-16(23-17)18(22)20-13-5-3-4-12(19)8-13/h3-9H,1-2H3,(H,20,22)

InChI Key

RHNQRZVEEMRAQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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